molecular formula C15H8N2O2 B14409851 12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one CAS No. 82501-03-9

12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one

Cat. No.: B14409851
CAS No.: 82501-03-9
M. Wt: 248.24 g/mol
InChI Key: UYYROSLEMAVSQE-UHFFFAOYSA-N
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Description

12H-1Benzopyrano[2,3-b]quinoxalin-12-one is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings This particular compound is notable for its complex structure, which includes fused benzopyrano and quinoxalinone rings

Chemical Reactions Analysis

Types of Reactions: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one undergoes various types of chemical reactions, including:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
  • Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
  • Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

12H-1Benzopyrano[2,3-b]quinoxalin-12-one has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
  • Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
  • Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties.
  • Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds::

Uniqueness: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one is unique due to its specific ring structure and the presence of both benzopyrano and quinoxalinone rings

Properties

CAS No.

82501-03-9

Molecular Formula

C15H8N2O2

Molecular Weight

248.24 g/mol

IUPAC Name

chromeno[3,2-b]quinoxalin-12-one

InChI

InChI=1S/C15H8N2O2/c18-14-9-5-1-4-8-12(9)19-15-13(14)16-10-6-2-3-7-11(10)17-15/h1-8H

InChI Key

UYYROSLEMAVSQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3O2

Origin of Product

United States

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